4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methoxy group at the fourth position and a methyl group at the first position of the pyrazole ring, along with an amine group at the third position, makes this compound unique. Pyrazolopyridines have garnered significant interest due to their potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Cyclization with Pyridine: The formed pyrazole is then subjected to cyclization with a pyridine derivative. This step often requires the use of catalysts such as iodine or Lewis acids to facilitate the ring closure.
Functional Group Introduction: The methoxy and methyl groups are introduced through alkylation reactions. .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its structural similarity to purine bases, which are essential in DNA and RNA.
Biological Studies: It is used in studying enzyme inhibition, receptor binding, and other biological interactions.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit kinase enzymes by binding to their active sites, preventing phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methoxy and methyl groups, making it less specific in its biological interactions.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, affecting its reactivity and biological activity.
Uniqueness
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
717875-82-6 |
---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-methoxy-1-methylpyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-12-8-6(7(9)11-12)5(13-2)3-4-10-8/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
REGYULXJGDJGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.